Ethyl 3-(oxiran-2-ylmethoxy)benzoate
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Overview
Description
Ethyl 3-(oxiran-2-ylmethoxy)benzoate is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It is characterized by the presence of an oxirane (epoxide) ring and an ester functional group. This compound is used in various chemical and industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(oxiran-2-ylmethoxy)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 3-hydroxybenzoic acid with epichlorohydrin in the presence of a base to form the oxirane ring . The resulting intermediate is then esterified with ethanol in the presence of an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments is crucial to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(oxiran-2-ylmethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, resulting in the formation of different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Diols or carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or substituted benzoates.
Scientific Research Applications
Ethyl 3-(oxiran-2-ylmethoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-(oxiran-2-ylmethoxy)benzoate involves the reactivity of the oxirane ring and the ester group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form various intermediates. These intermediates can interact with molecular targets, such as enzymes or receptors, affecting biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-(oxiran-2-ylmethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
4-acetoxybenzoic acid: Contains an acetoxy group instead of the oxirane ring.
Uniqueness
Ethyl 3-(oxiran-2-ylmethoxy)benzoate is unique due to the presence of both an oxirane ring and an ester group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions makes it valuable in multiple research and industrial applications .
Properties
IUPAC Name |
ethyl 3-(oxiran-2-ylmethoxy)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-14-12(13)9-4-3-5-10(6-9)15-7-11-8-16-11/h3-6,11H,2,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIYIHFVFHIIPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OCC2CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599316 |
Source
|
Record name | Ethyl 3-[(oxiran-2-yl)methoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104354-26-9 |
Source
|
Record name | Ethyl 3-[(oxiran-2-yl)methoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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